molecular formula C34H42S4 B1382381 4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole CAS No. 1352642-35-3

4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole

Cat. No.: B1382381
CAS No.: 1352642-35-3
M. Wt: 579 g/mol
InChI Key: NNTCBLBIVSUXIW-UHFFFAOYSA-N
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Description

4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its role in the development of advanced materials, especially in the realm of polymeric photocatalysts for hydrogen evolution by water splitting .

Scientific Research Applications

4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene is the process of photocatalytic hydrogen evolution . This compound is used in the construction of sulfone-based dual acceptor copolymers, which are used as polymeric photocatalysts .

Mode of Action

4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene interacts with its targets by acting as an electron-rich pendant . It is used in a sulfide oxidation tuning approach for constructing a series of sulfone-based dual acceptor copolymers . The sulfone group in these copolymers can act as an electron-output site due to its strong electron-withdrawing ability .

Biochemical Pathways

The compound affects the pathway of photocatalytic hydrogen evolution by water splitting . The introduction of the sulfone group into the copolymers enhances the efficiency of this pathway .

Pharmacokinetics

It is known that the compound offers good solubility for the synthesis of polymer chains , which could potentially impact its bioavailability.

Result of Action

The introduction of 4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene into the copolymers results in high photocatalytic activities . The resulting polymer displayed high photocatalytic activities under visible-light illumination .

Action Environment

The action, efficacy, and stability of 4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene are influenced by environmental factors such as light. The compound shows high photocatalytic activities under visible-light illumination .

Safety and Hazards

BDTT is classified as Acute Tox. 1 Dermal, Acute Tox. 2 Inhalation, Acute Tox. 2 Oral, Aquatic Acute 1, and Aquatic Chronic 1 . It is also classified as a combustible, acute toxic Cat. 1 and 2, and very toxic hazardous material .

Future Directions

BDTT has been used in the development of a wide bandgap (WBG) two-dimensional (2D) linear polymer with a donor–π–acceptor (D–π–A) backbone structure . This represents a promising direction for the future use of BDTT in the synthesis of polymer chains .

Biochemical Analysis

Biochemical Properties

4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with sulfide oxidation enzymes, enhancing their catalytic efficiency . The nature of these interactions is primarily based on the compound’s ability to act as an electron donor or acceptor, facilitating redox reactions that are essential for various biochemical processes.

Cellular Effects

The effects of 4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can enhance the photocatalytic activity of cells, leading to increased hydrogen production in photochemical reactions . Additionally, it has been observed to affect the expression of genes involved in oxidative stress responses, thereby protecting cells from damage caused by reactive oxygen species.

Molecular Mechanism

At the molecular level, 4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene exerts its effects through several mechanisms. It binds to specific biomolecules, altering their conformation and activity. For example, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, maintaining its activity over extended periods . Prolonged exposure to light and oxygen can lead to its degradation, resulting in reduced efficacy in photochemical reactions.

Dosage Effects in Animal Models

The effects of 4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene vary with different dosages in animal models. At low doses, this compound has been shown to enhance cellular function and protect against oxidative stress . At high doses, it can exhibit toxic effects, leading to cellular damage and impaired function. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing adverse effects.

Metabolic Pathways

4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function. For instance, this compound can influence the activity of enzymes involved in redox reactions, thereby affecting metabolic flux and metabolite levels . Additionally, it can modulate the levels of key metabolites, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of 4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene within cells and tissues are critical for its activity. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . It can accumulate in specific tissues, leading to localized effects on cellular function. The distribution of this compound is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of 4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene is essential for its activity and function. This compound can be targeted to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals play a crucial role in directing this compound to its site of action. The localization of this compound can influence its activity, as it interacts with specific biomolecules within different cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene typically involves a series of organic reactions, including nitration and cyclization of benzylamine thiophene . The process requires precise control of reaction conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sulfuric acid.

    Substitution: Reagents such as halogens and organometallic compounds are used under controlled conditions to achieve the desired substitutions.

Major Products

Properties

IUPAC Name

4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42S4/c1-5-9-11-23(7-3)21-25-13-15-29(37-25)31-27-17-19-36-34(27)32(28-18-20-35-33(28)31)30-16-14-26(38-30)22-24(8-4)12-10-6-2/h13-20,23-24H,5-12,21-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTCBLBIVSUXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=CC=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC=C(S5)CC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the molecular structure of BDT?

A1: BDT is a conjugated molecule comprising a central benzo[1,2-b:4,5-b']dithiophene (BDT) core flanked by two thiophene rings. Each thiophene ring is further substituted with a 2-ethylhexyl side chain, enhancing solubility in organic solvents.

Q2: Why are the 2-ethylhexyl side chains important in BDT's structure?

A2: The 2-ethylhexyl side chains play a crucial role in enhancing BDT's solubility in organic solvents. [] This increased solubility is essential for solution processing techniques commonly employed in the fabrication of organic electronic devices, including OSCs.

Q3: How does the position of the bithiophene unit affect the properties of BDT-based small molecules?

A3: Research indicates that changing the position of the bithiophene unit in BDT-based small molecules can significantly impact their optoelectronic properties, morphology, and ultimately, their photovoltaic performance. [] For instance, placing the bithiophene unit at the end of benzo[c][1,2,5]thiadiazole (BT) units, as opposed to between BDT and BT units, leads to broader absorption and an elevated HOMO energy level. []

Q4: How does the solution aggregation of BDT relate to the properties of its corresponding films?

A4: The aggregation of BDT in solution directly impacts the crystallinity and morphology of its corresponding films. [] Understanding this relationship is crucial for optimizing film formation conditions to enhance the performance of organic electronic devices.

Q5: What role does BDT typically play in organic solar cells?

A5: BDT often serves as a building block for donor materials in OSCs. [, , , , , , , , , , , , , , , , , , , , , , , , ] Its electron-rich nature allows it to efficiently donate electrons upon excitation by light.

Q6: How does BDT contribute to the efficiency of organic solar cells?

A6: BDT-based donor materials can form efficient bulk heterojunctions (BHJs) with suitable acceptor materials, facilitating efficient exciton dissociation and charge transport within the active layer of OSCs. [, , ] The choice of acceptor material and processing conditions significantly influence the overall device performance.

Q7: Can you provide an example of a successful BDT-based donor polymer for OSCs?

A7: Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene)-co-(1,3-di(5-thiophene-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione)], commonly known as PBDB-T, is a widely studied BDT-based donor polymer demonstrating impressive performance in OSCs, particularly when paired with non-fullerene acceptors. [, , , , , , , , , , , , , , ]

Q8: How does BDT's interaction with acceptor materials influence OSC performance?

A8: The nature of BDT's interaction with acceptor materials, such as fullerene derivatives or non-fullerene acceptors, dictates the morphology and charge transfer dynamics at the donor-acceptor interface. [, , , ] This interface plays a critical role in exciton dissociation, charge transport, and ultimately, the overall efficiency of the OSC.

Q9: What are the advantages of using non-fullerene acceptors with BDT-based donors in OSCs?

A9: Non-fullerene acceptors offer several advantages over fullerene-based acceptors, including tunable energy levels, strong absorption in the visible region, and improved stability. [, , , , , , ] This has led to the development of highly efficient and stable OSCs using BDT-based donors paired with non-fullerene acceptors.

Q10: How does the molecular weight of a BDT-based polymer affect its performance in OSCs?

A10: Studies on poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b;4,5-b']dithiophene-2,6-diyl-alt-(4-(2-ethylhexanoyl)-thieno[3,4-b]thiophene)-2-6-diyl] (PTB7-Th) have shown that molecular weight significantly impacts charge transport properties in OSCs. [] While higher molecular weight polymers generally exhibit higher mobility, the polymer with a molecular weight of 100 kDa demonstrated the highest mobility due to reduced charge trapping. []

Q11: Can interfacial engineering further enhance the performance of BDT-based OSCs?

A11: Yes, incorporating appropriate interfacial layers between the electrodes and active layer can optimize energy level alignment, improve charge extraction, and enhance the stability of BDT-based OSCs. [, , ]

Q12: Has BDT been explored for applications other than organic solar cells?

A12: Yes, the unique properties of BDT have led to its investigation in other organic electronic devices. For instance, BDT derivatives have been incorporated into organic optoelectronic synaptic transistors with adjustable critical flicker fusion frequency for dynamic vision applications. []

Q13: What are some of the challenges associated with using BDT in organic electronics?

A13: Despite its promise, BDT faces challenges related to its stability under prolonged exposure to light and oxygen. [] Researchers are actively developing strategies to improve its stability, such as encapsulation techniques and the use of more stable acceptor materials.

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